molecular formula C14H16N2O3S2 B15106711 (Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

(Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B15106711
M. Wt: 324.4 g/mol
InChI Key: SOOLRIOVWBFRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothieno[3,4-d]thiazole ring system, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves the following steps:

    Formation of the Tetrahydrothieno[3,4-d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via electrophilic aromatic substitution reactions.

    Oxidation to Form the Dioxide: The thiazole ring is oxidized to form the 5,5-dioxide derivative.

    Formation of the Ylidene Group: The final step involves the formation of the ylidene group through a condensation reaction with acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group back to the thiazole ring.

    Substitution: The aromatic p-tolyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Thiazole Derivatives: From reduction reactions.

    Halogenated or Nitrated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell walls.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostic Agents: Potential use in diagnostic imaging due to its ability to bind to specific biological targets.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is unique due to its ylidene group, which imparts specific chemical reactivity and biological activity not found in similar compounds. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H16N2O3S2/c1-9-3-5-11(6-4-9)16-12-7-21(18,19)8-13(12)20-14(16)15-10(2)17/h3-6,12-13H,7-8H2,1-2H3

InChI Key

SOOLRIOVWBFRMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.